3-Bromo-2-methoxybenzenesulfonyl chloride
Description
Overview of Arylsulfonyl Chlorides as Versatile Synthetic Intermediates
Arylsulfonyl chlorides are a pivotal class of organic reagents characterized by the presence of a sulfonyl chloride group (-SO₂Cl) attached to an aromatic ring. wikipedia.org Their significance in organic synthesis stems from the high reactivity of the sulfonyl chloride group, which readily undergoes nucleophilic substitution reactions. This reactivity allows for the facile introduction of the arylsulfonyl moiety into a wide array of molecules.
The most prominent application of arylsulfonyl chlorides is in the synthesis of sulfonamides through their reaction with primary or secondary amines. cbijournal.comekb.eg This reaction is fundamental to the construction of a vast number of biologically active compounds. Indeed, the sulfonamide functional group is a key pharmacophore found in various drugs, including antibiotics, diuretics, and anticonvulsants. ekb.eg Beyond sulfonamide formation, arylsulfonyl chlorides react with alcohols in the presence of a base to yield sulfonate esters. These esters are excellent leaving groups in nucleophilic substitution reactions and are also utilized as protecting groups for alcohols.
Furthermore, arylsulfonyl chlorides can participate in carbon-carbon bond-forming reactions, such as the Friedel-Crafts reaction, to produce sulfones. They also serve as precursors for the generation of sulfonyl radicals, which can engage in a variety of addition and cyclization reactions. researchgate.net The versatility of arylsulfonyl chlorides is further underscored by their use in the synthesis of other sulfur-containing compounds and as activating agents in various chemical transformations.
Strategic Positioning of Bromine and Methoxy (B1213986) Substituents in Benzenoid Systems
The chemical behavior of 3-Bromo-2-methoxybenzenesulfonyl chloride is intricately governed by the electronic and steric effects of its substituents and their relative positions on the benzene (B151609) ring. The methoxy group at the ortho position and the bromine atom at the meta position to the sulfonyl chloride group create a unique reactivity profile.
The methoxy group (-OCH₃) is a strong electron-donating group through resonance, which can increase the electron density of the aromatic ring, particularly at the ortho and para positions. researchgate.net This activating effect can influence the regioselectivity of further electrophilic aromatic substitution reactions. However, its position ortho to the sulfonyl chloride group can also exert a significant steric influence, potentially hindering the approach of bulky nucleophiles to the sulfonyl chloride.
Conversely, the bromine atom is an electron-withdrawing group through induction, which deactivates the aromatic ring towards electrophilic attack. Halogens, while deactivating, are typically ortho-, para-directing for electrophilic substitutions. The bromine atom in this compound can also serve as a handle for further functionalization through cross-coupling reactions, such as Suzuki or Stille couplings, which are powerful methods for constructing carbon-carbon bonds.
The interplay of these electronic and steric effects dictates the reactivity of the sulfonyl chloride group and the aromatic ring. For instance, the combined electron-withdrawing nature of the bromo and sulfonyl chloride groups can enhance the electrophilicity of the sulfonyl sulfur, making it more susceptible to nucleophilic attack. Kinetic studies on related substituted benzenesulfonyl chlorides have shown that electron-withdrawing substituents generally increase the rate of nucleophilic substitution at the sulfonyl group. mdpi.com
Current Research Frontiers and Unexplored Aspects of Substituted Benzenesulfonyl Chlorides
The field of substituted benzenesulfonyl chlorides continues to be an active area of research, driven by the demand for novel synthetic methodologies and the quest for new molecules with unique properties. Recent advancements have focused on developing more efficient and environmentally benign methods for their synthesis. Traditional methods often rely on harsh reagents like chlorosulfonic acid, which can lack selectivity and generate significant waste. nih.gov Modern approaches are exploring transition metal-catalyzed reactions, such as palladium-catalyzed chlorosulfonylation of arylboronic acids, to access a wider range of functionalized arylsulfonyl chlorides under milder conditions. nih.govmit.edu
Another frontier of research lies in the expanded application of substituted benzenesulfonyl chlorides in catalysis and materials science. Their utility is being explored in the design of novel organocatalysts and as building blocks for functional polymers. The precise tuning of electronic and steric properties through substitution on the aromatic ring allows for the fine-tuning of the properties of the resulting materials.
Despite these advancements, there remain unexplored aspects, particularly concerning polysubstituted arylsulfonyl chlorides like this compound. A comprehensive understanding of the synergistic effects of multiple substituents on their reactivity and physical properties is still developing. Systematic studies on the kinetics and mechanisms of reactions involving such complex sulfonyl chlorides are needed to fully exploit their synthetic potential. Furthermore, the exploration of their utility in asymmetric synthesis and as precursors to novel heterocyclic systems represents a promising avenue for future research. The development of novel multicomponent reactions involving arylsulfonyl chlorides is also an area of growing interest, offering a pathway to rapidly increase molecular complexity from simple starting materials. acs.org
Compound Data
Below are tables detailing the properties of this compound and related compounds.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 160938-76-3 |
| Molecular Formula | C₇H₆BrClO₃S |
| Molecular Weight | 285.54 g/mol |
| Appearance | White to off-white solid (predicted) |
| Melting Point | Not available |
| Boiling Point | Not available |
| Solubility | Soluble in most organic solvents |
Table 2: Spectroscopic Data for a Structurally Similar Compound (3-Bromo-4-methoxybenzenesulfonyl chloride)
| Spectroscopic Data | Value |
| ¹H NMR (CDCl₃) | δ 7.95 (d, 1H), 7.75 (dd, 1H), 7.00 (d, 1H), 3.95 (s, 3H) |
| ¹³C NMR (CDCl₃) | δ 160.0, 138.0, 135.0, 130.0, 115.0, 112.0, 56.5 |
| IR (KBr, cm⁻¹) | 1370, 1180 (SO₂) |
Structure
3D Structure
Properties
IUPAC Name |
3-bromo-2-methoxybenzenesulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrClO3S/c1-12-7-5(8)3-2-4-6(7)13(9,10)11/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMNPYNBAUDBKPV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC=C1Br)S(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrClO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901258570 | |
| Record name | Benzenesulfonyl chloride, 3-bromo-2-methoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901258570 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.54 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261794-09-5 | |
| Record name | Benzenesulfonyl chloride, 3-bromo-2-methoxy- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1261794-09-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzenesulfonyl chloride, 3-bromo-2-methoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901258570 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 3 Bromo 2 Methoxybenzenesulfonyl Chloride
Direct Halosulfonation Approaches
Direct halosulfonation involves the introduction of a chlorosulfonyl group (-SO₂Cl) onto an aromatic ring in a single step through electrophilic aromatic substitution. The success of this approach for synthesizing 3-Bromo-2-methoxybenzenesulfonyl chloride is highly dependent on the directing effects of the substituents already present on the aromatic ring.
Regioselective Chlorosulfonation of Brominated Anisole Derivatives
The synthesis of this compound via direct chlorosulfonation would logically start from 3-bromoanisole. In this precursor, the methoxy (B1213986) group (-OCH₃) is an activating, ortho, para-directing group, while the bromo (-Br) group is a deactivating, yet also ortho, para-directing group. The electrophilic attack by the chlorosulfonylating agent will be directed to the positions most activated by the methoxy group, which are the 2, 4, and 6 positions. The bromine atom also directs to these same positions (2, 4, and 6). Therefore, a mixture of isomers, including the desired this compound, is expected.
Controlling the regioselectivity is the primary challenge. The reaction conditions, such as temperature and solvent, can influence the ratio of the isomeric products. For instance, in the related chlorosulfonation of 2-bromoanisole (B166433), the reaction is typically performed at low temperatures (-5°C to 0°C) to control the reactivity and selectivity chemicalbook.com. However, this reaction is reported to yield 3-bromo-4-methoxybenzenesulfonyl chloride, highlighting the challenge of achieving specific substitution patterns chemicalbook.com. The formation of the desired 3-bromo-2-methoxy isomer from 3-bromoanisole would require careful optimization to favor substitution at the C2 position over the more sterically accessible C4 and C6 positions.
Application of Chlorosulfonic Acid and Sulfuryl Chloride Reagents in Sulfonyl Chloride Formation
Chlorosulfonic acid (ClSO₃H) is the most common and potent reagent for direct chlorosulfonation chemicalbook.com. The reaction is typically carried out by adding the brominated anisole derivative to an excess of chlorosulfonic acid, often in a solvent like chloroform or dichloromethane, at reduced temperatures to manage the exothermic nature of the reaction chemicalbook.com.
Typical Reaction Parameters for Chlorosulfonation:
| Parameter | Value/Condition | Source |
|---|---|---|
| Reagent | Chlorosulfonic acid | chemicalbook.com |
| Substrate | 2-Bromoanisole | chemicalbook.com |
| Stoichiometry | ~3 equivalents of ClSO₃H | chemicalbook.com |
| Solvent | Chloroform | chemicalbook.com |
| Temperature | -5°C to Room Temperature | chemicalbook.com |
| Reaction Time | ~1.5 hours | chemicalbook.com |
While effective, the use of a large excess of chlorosulfonic acid can lead to challenges in work-up and waste disposal. Sulfuryl chloride (SO₂Cl₂) is generally used for the chlorination of pre-formed sulfonic acids rather than for direct chlorosulfonation of an aromatic ring.
Alternative Synthetic Pathways for Arylsulfonyl Chlorides
When direct methods are unselective or low-yielding, alternative multi-step pathways provide more controlled approaches to specific isomers of arylsulfonyl chlorides.
Derivatization from Corresponding Sulfonic Acids or Their Salts
A common and reliable method for preparing arylsulfonyl chlorides is the two-step process of first synthesizing the corresponding sulfonic acid, followed by chlorination. This approach allows for the purification of the intermediate sulfonic acid, ensuring the final product has high isomeric purity.
Sulfonation : The precursor, 3-bromoanisole, would first be sulfonated to produce 3-bromo-2-methoxybenzenesulfonic acid. This step also faces regioselectivity challenges similar to direct chlorosulfonation.
Chlorination : The resulting sulfonic acid (or its sodium salt) is then converted to the sulfonyl chloride using a chlorinating agent. Common reagents for this transformation include thionyl chloride (SOCl₂), phosphorus pentachloride (PCl₅), or phosphorus oxychloride (POCl₃).
This method offers better control as the intermediate sulfonic acid can be isolated and purified before its conversion to the more reactive sulfonyl chloride.
Exploration of Less Conventional Precursors and Reaction Sequences
The Sandmeyer reaction offers a powerful and regiochemically precise alternative for the synthesis of arylsulfonyl chlorides from aryl amines google.comgoogle.com. For the synthesis of this compound, the starting material would be 3-bromo-2-methoxyaniline.
The general sequence for the Sandmeyer-type synthesis is as follows:
Diazotization : The aromatic amine (3-bromo-2-methoxyaniline) is treated with a source of nitrous acid (typically generated in situ from sodium nitrite and a strong mineral acid like HCl) at low temperatures (0–5 °C) to form a diazonium salt google.comgoogle.com.
Sulfonyl Chloride Formation : The diazonium salt solution is then added to a solution containing sulfur dioxide (SO₂) and a copper(I) or copper(II) salt catalyst (e.g., CuCl or CuCl₂) google.com. This results in the displacement of the diazonium group by the chlorosulfonyl group, releasing nitrogen gas google.com.
This pathway is particularly advantageous for producing specific isomers that are difficult to access via direct electrophilic substitution, as the position of the sulfonyl chloride group is determined by the position of the amino group in the precursor.
Another less conventional approach involves the oxidative chlorination of corresponding thiols or disulfides. However, this would require the prior synthesis of 3-bromo-2-methoxythiophenol, which may be a challenging precursor to obtain.
Process Optimization for Enhanced Yields and Purity Profile
Optimizing the synthetic process is crucial for maximizing the yield of the desired product and ensuring high purity, which is essential for subsequent applications.
For direct chlorosulfonation, optimization efforts would focus on:
Temperature Control : Maintaining a low temperature during the addition of chlorosulfonic acid is critical to minimize the formation of side products, such as sulfones and other isomers.
Stoichiometry : Adjusting the ratio of the substrate to chlorosulfonic acid can impact the efficiency of the reaction and the formation of byproducts.
Reaction Time : Monitoring the reaction progress to determine the optimal time for quenching is necessary to prevent product degradation or further side reactions.
In the case of multi-step syntheses, such as the Sandmeyer reaction, optimization involves controlling the parameters of each step. For the diazotization step, maintaining a low temperature is crucial to prevent the premature decomposition of the diazonium salt.
Purification of the final this compound is also a critical aspect of process optimization. As sulfonyl chlorides are sensitive to moisture, non-aqueous work-up procedures are preferred. Common purification techniques include:
Recrystallization : If the product is a solid, recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) can be a highly effective method for removing impurities chemicalbook.com.
Chromatography : While less common for reactive compounds like sulfonyl chlorides, flash chromatography on silica (B1680970) gel can be used for purification, provided that the compound is stable enough under these conditions rsc.org.
Distillation : For liquid sulfonyl chlorides, vacuum distillation can be an effective purification method.
By carefully selecting the synthetic route and optimizing the reaction and purification conditions, this compound can be prepared with high yield and purity.
Influence of Solvent Systems and Temperature Control on Reaction Efficiency
The direct chlorosulfonation of 2-bromoanisole is a common route for preparing bromo-methoxy-benzenesulfonyl chloride isomers. The choice of solvent and the reaction temperature are critical parameters that must be carefully optimized to achieve high efficiency and yield.
Solvent Systems:
The solvent plays multiple roles in the synthesis of aryl sulfonyl chlorides. It must dissolve the starting materials, facilitate heat transfer, and in some cases, modulate the reactivity of the sulfonating agent. In the context of chlorosulfonation, which often employs highly reactive reagents like chlorosulfonic acid, inert solvents are typically preferred.
For the synthesis of a related isomer, 3-bromo-4-methoxybenzenesulfonyl chloride, chloroform has been used as a solvent. Chloroform is a non-polar aprotic solvent that can dissolve the aromatic precursor while remaining inert to the strong acid. Another solvent that has been employed in chlorosulfonation reactions to manage the viscosity of the reaction mixture is carbon tetrachloride (CCl4) researchgate.net. The use of such a diluent can be crucial for maintaining adequate mixing and preventing localized overheating, especially on a larger scale researchgate.net.
In some modern approaches to sulfonation, aqueous systems or ionic liquids are being explored to develop more environmentally friendly processes organic-chemistry.org. For instance, a Brønsted acidic ionic liquid, 1,3-disulfonic acid imidazolium chloride, has been shown to be an effective medium for the sulfonation of various aromatic compounds under aqueous conditions at moderate temperatures organic-chemistry.org. While not specifically documented for this compound, these alternative solvent systems represent a potential avenue for greener synthesis routes.
Temperature Control:
Temperature is a critical factor in controlling the rate and selectivity of the sulfonation reaction. Aromatic sulfonation is often an exothermic process, and inadequate temperature control can lead to the formation of byproducts and decomposition of the desired product.
For the synthesis of substituted benzenesulfonyl chlorides, reactions are frequently conducted at low temperatures to manage the reactivity of the chlorosulfonating agent and to influence the regioselectivity of the substitution. For example, the synthesis of 3-bromo-4-methoxybenzenesulfonyl chloride is carried out at temperatures between -5 °C and 0 °C. Maintaining a low temperature during the addition of the chlorosulfonic acid is essential to prevent side reactions.
The following table summarizes the temperature conditions used in the synthesis of various substituted sulfonyl chlorides, illustrating the general principle of employing low to moderate temperatures to control the reaction.
| Compound | Reaction Type | Temperature (°C) | Solvent |
| 3-Bromo-4-methoxybenzenesulfonyl chloride | Chlorosulfonation | -5 to 0 | Chloroform |
| 2-Nitro-4-chlorobenzenesulfonyl chloride | Diazotization then sulfonation | -5 to 0 | Aqueous HCl |
| General Substituted benzenesulfonyl chloride | Diazotization then sulfonation | -25 to 30 | Acidic medium |
| Amide-derived sulfonyl chloride | Chlorosulfonation | -10, then 50-60 | Not specified |
This table presents data for the synthesis of related and isomeric compounds to illustrate common temperature control strategies in sulfonation reactions.
As shown in the table, the initial stages of reactions involving highly reactive species are often conducted at sub-zero temperatures. In some cases, a subsequent increase in temperature may be employed to drive the reaction to completion rsc.org. The precise temperature profile must be empirically determined for the specific synthesis of this compound to maximize the yield and purity.
Strategies for Byproduct Minimization and Scalability Considerations
Byproduct Minimization:
A significant challenge in the synthesis of polysubstituted benzenes like this compound is the formation of undesired isomers and other byproducts. The directing effects of the substituents on the aromatic ring play a crucial role in determining the position of the incoming sulfonyl chloride group.
In the case of 2-bromoanisole, the methoxy group is an activating ortho-, para-director, while the bromine atom is a deactivating ortho-, para-director libretexts.org. The interplay of these directing effects can lead to a mixture of isomeric products. The formation of 3-bromo-4-methoxybenzenesulfonyl chloride from 2-bromoanisole highlights that substitution para to the strongly activating methoxy group is a major reaction pathway. To favor the formation of the desired 3-bromo-2-methoxy isomer, where substitution occurs ortho to the bromine and meta to the methoxy group, reaction conditions must be carefully controlled. Strategies to influence regioselectivity include:
Modifying the Sulfonating Agent: The steric bulk and reactivity of the electrophile can influence the position of attack. Different sulfonating agents (e.g., sulfur trioxide, chlorosulfonic acid, or SO3-dioxane complex) could potentially alter the isomer ratio.
Temperature and Reaction Time: Lower temperatures generally favor the thermodynamically controlled product, which may differ from the kinetically favored one. Optimizing temperature and reaction time can help to maximize the yield of the desired isomer.
Use of Catalysts: While less common in direct chlorosulfonation, the use of catalysts could potentially influence the regiochemical outcome of the reaction.
Other potential byproducts include di-sulfonated products, which can arise if the reaction conditions are too harsh, and sulfones, which can be formed through the reaction of the sulfonyl chloride product with the starting material. Careful control of stoichiometry and reaction time is essential to minimize the formation of these impurities.
Scalability Considerations:
Scaling up the synthesis of this compound from a laboratory to an industrial scale introduces several challenges that must be addressed to ensure a safe, efficient, and cost-effective process.
Heat Management: Aromatic sulfonation reactions are often highly exothermic. On a large scale, efficient heat dissipation is critical to prevent thermal runaways, which could lead to a loss of control over the reaction and the formation of degradation products. The use of jacketed reactors with efficient cooling systems and controlled, slow addition of reagents is standard practice.
Mixing and Mass Transfer: As the scale of the reaction increases, ensuring efficient mixing becomes more challenging. Poor mixing can lead to localized "hot spots" and concentration gradients, resulting in increased byproduct formation and lower yields. The choice of a suitable solvent to maintain a manageable viscosity, as seen with the use of CCl4 in a related process, is an important consideration researchgate.net.
Process Simplification: For industrial production, multi-step syntheses are less desirable. The development of a one-pot process, where the starting material is converted to the final product without the isolation of intermediates, can significantly improve efficiency and reduce costs chemrxiv.org.
Work-up and Purification: The work-up procedure, which typically involves quenching the reaction mixture with water or ice, must be carefully designed to handle the large amounts of acidic byproduct. The purification of the final product on a large scale may require techniques such as crystallization or distillation, which need to be optimized for efficiency and yield.
Waste Management: The generation of acidic waste streams is a significant environmental concern in sulfonation reactions researchgate.net. Developing scalable processes that minimize waste or allow for the recycling of reagents and solvents is a key aspect of green chemistry and is crucial for the long-term viability of an industrial process google.com.
Chemical Reactivity and Mechanistic Investigations of 3 Bromo 2 Methoxybenzenesulfonyl Chloride
Nucleophilic Substitution Reactions at the Sulfonyl Sulfur Center
Nucleophilic substitution is the cornerstone of sulfonyl chloride chemistry. The strong electron-withdrawing nature of the two oxygen atoms and the chlorine atom renders the sulfur atom highly susceptible to attack by a wide range of nucleophiles. magtech.com.cn These reactions are fundamental to the synthesis of sulfonamides, sulfonate esters, and sulfonic acids.
Formation of Sulfonamides with Various Amine Nucleophiles
The reaction of arenesulfonyl chlorides like 3-Bromo-2-methoxybenzenesulfonyl chloride with primary or secondary amines is a robust and widely used method for the formation of sulfonamides. ekb.eg This transformation involves the displacement of the chloride ion from the sulfonyl group by the amine nucleophile. The reaction is typically carried out in the presence of a base, such as pyridine (B92270) or triethylamine, to neutralize the hydrochloric acid generated as a byproduct. ekb.eg A variety of amines can be utilized, leading to a diverse array of sulfonamide derivatives. nih.govnih.gov The general scheme for this reaction is presented below:
ArSO₂Cl + 2 RNH₂ → ArSO₂NHR + RNH₃⁺Cl⁻
Recent methodologies have also explored the synthesis of sulfonyl chlorides from sulfonamides, highlighting the reversible nature of the core chemical linkage under specific activating conditions. nih.gov
Kinetic investigations into the aminolysis and solvolysis of arenesulfonyl chlorides provide critical insights into the reaction mechanism. nih.gov Studies on the reaction of benzenesulfonyl chlorides with amines have shown that the process can exhibit third-order kinetics at high pH, suggesting that the reaction can be catalyzed by a second molecule of the amine or by hydroxide (B78521) ions. scispace.com This catalytic effect is thought to arise from general base assistance, where the base helps to deprotonate the nucleophilic amine as it attacks the sulfonyl center. scispace.com
The rates of these reactions are sensitive to solvent effects. The Grunwald-Winstein equation is often applied to correlate the solvolysis rates of sulfonyl chlorides, analyzing the sensitivity of the reaction to solvent nucleophilicity and ionizing power. nih.govmdpi.com Furthermore, kinetic studies in different solvent systems, such as water-ethanol mixtures or ionic liquids, have revealed that the mechanism can shift from a concerted process to a stepwise one involving a zwitterionic intermediate, depending on the reaction medium. researchgate.net Thermodynamic parameters, such as the enthalpy and entropy of activation, have been determined for the hydrolysis of various substituted benzenesulfonyl chlorides, revealing important information about solvation effects and the transition state structure. cdnsciencepub.com
The precise mechanism of nucleophilic substitution at a sulfonyl sulfur center has been a subject of extensive investigation and is generally discussed in terms of two primary pathways: a concerted Sₙ2-type mechanism and a stepwise addition-elimination (A–E) mechanism. mdpi.com
Concerted Sₙ2-S Mechanism: In this pathway, the nucleophile attacks the sulfur atom, and the leaving group (chloride) departs simultaneously through a single transition state. mdpi.com This mechanism is analogous to the Sₙ2 reaction at a carbon center and is supported by kinetic data for many sulfonyl chloride reactions. nih.govmdpi.com
Addition-Elimination (A–E) Mechanism: This stepwise pathway involves the initial attack of the nucleophile to form a pentacoordinate, trigonal-bipyramidal sulfurane intermediate. nih.gov This intermediate then expels the leaving group in a subsequent step to form the final product. researchgate.net DFT calculations have been employed to distinguish between the two pathways, showing that while some reactions proceed synchronously via an Sₙ2 mechanism, others, like fluoride (B91410) exchange, may favor the A–E pathway through a sulfurane intermediate. mdpi.comresearchgate.net The A–E mechanism is well-established for nucleophilic substitution at related phosphorus centers. nih.gov
The choice between these pathways is influenced by the nature of the nucleophile, the leaving group, and the substituents on the aryl ring. mdpi.com For the identity exchange reaction of chloride with arenesulfonyl chlorides, DFT calculations support a synchronous Sₙ2 mechanism. mdpi.com
| Mechanism | Key Features | Intermediate | Stereochemistry |
| Sₙ2-S (Concerted) | Single step; bond formation and bond breaking occur simultaneously. | A single, trigonal-bipyramidal transition state. | Inversion of configuration at the sulfur center. nih.gov |
| A–E (Stepwise) | Two steps; formation of an intermediate followed by its decomposition. | A pentacoordinate trigonal-bipyramidal sulfurane intermediate. nih.gov | Can lead to inversion or retention, depending on the lifetime and pseudorotation of the intermediate. |
Both intramolecular and intermolecular forces play a significant role in the reactivity of sulfonyl chlorides. Intramolecular interactions, such as hydrogen bonding between a sulfonyl oxygen and a nearby proton within the same molecule, can influence the conformation and reactivity of the compound. nih.gov The alignment of the sulfonyl chloride group relative to the benzene (B151609) ring can be affected by such interactions. nih.gov
Intermolecular interactions are crucial in the condensed phase. Hydrophobic effects have been suggested to play a role in the aminolysis of benzenesulfonyl chlorides, especially at high pH where aggregation of organic species may occur, leading to an increase in third-order reactivity. scispace.com In the solid state, crystal packing is governed by a network of intermolecular interactions, where the oxygen atoms of the sulfonyl group are often the dominant participants rather than the halogen. nih.gov Furthermore, Lewis acidic species can interact with the sulfonyl or sulfonamide oxygen, activating the group toward further reaction. acs.org
Esterification Reactions with Alcohol Nucleophiles to Form Sulfonate Esters
In a reaction analogous to sulfonamide formation, this compound can react with alcohols or phenols to yield the corresponding sulfonate esters. This esterification is a standard nucleophilic substitution reaction at the sulfonyl sulfur. The reaction is typically performed in the presence of a base like pyridine, which acts as a catalyst and scavenges the HCl produced.
ArSO₂Cl + ROH → ArSO₂OR + HCl
The formation of sulfonate esters is a key transformation, as these esters are themselves useful intermediates in organic synthesis, for example, as leaving groups in subsequent substitution or elimination reactions. nih.gov The synthesis of complex sulfonate esters can be achieved through this direct method. nih.gov
Hydrolysis of Sulfonyl Chlorides to Sulfonic Acids
Sulfonyl chlorides undergo hydrolysis in the presence of water to form the corresponding sulfonic acids. cdnsciencepub.com For arenesulfonyl chlorides like this compound, this reaction typically proceeds through a direct nucleophilic attack of water on the sulfur atom. scispace.com
ArSO₂Cl + H₂O → ArSO₃H + HCl
Kinetic studies of the hydrolysis of various benzenesulfonyl chlorides in water and aqueous-organic solvent mixtures indicate the reaction is generally a bimolecular process (Sₙ2). nih.govmdpi.com The rate of hydrolysis is influenced by the electronic nature of the substituents on the aromatic ring. Research in aqueous dioxane has suggested that the hydrolysis of arenesulfonyl chlorides may proceed via two distinct pathways involving either a cyclic intermediate with several water molecules or an anionic intermediate. researchgate.net The contribution of the pathway involving an anionic intermediate is thought to increase with the electron-withdrawing power of the ring substituents. researchgate.net
Solvolytic Mechanisms in Aqueous and Mixed Solvent Systems
The solvolysis of arenesulfonyl chlorides, including substituted derivatives like this compound, is widely understood to proceed through a bimolecular nucleophilic substitution (SN2) mechanism. cdnsciencepub.combeilstein-journals.orgnih.govnih.govnih.gov This pathway involves the direct attack of a nucleophile, such as a water molecule, on the electrophilic sulfur atom, leading to the displacement of the chloride leaving group. The reaction proceeds via a trigonal bipyramidal transition state. cdnsciencepub.combeilstein-journals.org
Studies on various para-substituted benzenesulfonyl chlorides in water and aqueous solvent mixtures like aqueous dioxane have shown that the reaction rate is sensitive to the electronic nature of the substituents on the aromatic ring. beilstein-journals.orgnih.govrsc.org Generally, electron-withdrawing groups (such as nitro or bromo) tend to accelerate the rate of hydrolysis, while electron-donating groups (such as methoxy (B1213986) or methyl) can either decrease the rate or show a more complex relationship, sometimes resulting in a curved Hammett plot. beilstein-journals.orgrsc.org This is because the SN2 mechanism at the sulfur center involves both bond-making (nucleophile attack) and bond-breaking (leaving group departure). Electron-withdrawing groups make the sulfur atom more electrophilic, favoring nucleophilic attack, whereas electron-donating groups can stabilize the molecule but may not facilitate the departure of the leaving group as effectively.
Table 1: Representative Solvolysis Data for Substituted Benzenesulfonyl Chlorides
| Substituent (X) in X-C₆H₄SO₂Cl | Solvent | Temperature (°C) | Rate Constant (k, min⁻¹) | Reference |
| p-Methoxy | 50% Acetone/Water | 25.0 | - | beilstein-journals.org |
| p-Methyl | 50% Acetone/Water | 25.0 | 0.0106 | beilstein-journals.orgnih.gov |
| H | 50% Acetone/Water | 25.0 | 0.0146 | beilstein-journals.orgnih.gov |
| p-Bromo | Aqueous Dioxane | - | - | beilstein-journals.org |
| m-Nitro | 50% Acetone/Water | 25.0 | 0.044 | beilstein-journals.orgnih.gov |
| p-Nitro | Aqueous Dioxane | - | Faster than parent | beilstein-journals.org |
Computational Modeling of Hydration Effects on Reaction Profiles
Computational chemistry, particularly using Density Functional Theory (DFT) and semi-empirical methods like PM3, has provided significant insights into the solvolysis mechanisms of arenesulfonyl chlorides. researchgate.netdntb.gov.ua These studies model the reaction pathway by including explicit water molecules to simulate the hydration effects in an aqueous environment.
DFT calculations on the chloride-chloride exchange reaction of arenesulfonyl chlorides, an identity reaction that models the SN2 process, have confirmed that the reaction proceeds via a single, concerted transition state, consistent with the SN2 mechanism. dntb.gov.ua These theoretical models correlate well with experimental kinetic data and have been used to explain the enhanced reactivity of sterically hindered arenesulfonyl chlorides, where ground-state strain contributes to a lower activation barrier. dntb.gov.ua For this compound, computational modeling would be invaluable in dissecting the competing electronic influences of the bromo and methoxy groups and quantifying the steric effect of the ortho-methoxy substituent on the transition state geometry and energy.
Reactivity of the Aromatic Ring and Substituents
The benzene ring of this compound is adorned with three distinct substituents, each imparting its own reactivity patterns, particularly concerning the bromine moiety and the directing effects on further aromatic substitutions.
Reactivity of the Bromine Moiety for Cross-Coupling and Further Derivatization
The bromine atom attached to the aromatic ring at the 3-position is a versatile handle for a wide range of synthetic transformations, most notably palladium-catalyzed cross-coupling reactions. wikipedia.org These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. wikipedia.org Aryl bromides are common substrates for reactions such as the Suzuki-Miyaura coupling (using organoboron reagents), the Heck reaction (with alkenes), the Sonogashira coupling (with terminal alkynes), and the Buchwald-Hartwig amination (with amines). wikipedia.orgyoutube.comlibretexts.org
The general mechanism for these cross-coupling reactions involves a catalytic cycle with a palladium complex. wikipedia.org This cycle typically includes the oxidative addition of the aryl bromide to a Pd(0) species, followed by transmetalation with the coupling partner (e.g., an organoboron compound in the Suzuki reaction), and concludes with reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst. libretexts.org The presence of the sulfonyl chloride and methoxy groups on the ring can influence the efficiency of the cross-coupling reaction, but aryl bromides are generally robust substrates. The compatibility of bromo and chloro groups with these reaction conditions makes them valuable for sequential functionalization. rsc.org Therefore, the bromine atom of this compound can be selectively replaced to introduce a variety of other functional groups, enabling the synthesis of a diverse array of complex molecules.
Table 2: Potential Cross-Coupling Reactions at the Bromine Moiety
| Reaction Name | Coupling Partner | Catalyst System (Typical) | Product Type |
| Suzuki-Miyaura Coupling | R-B(OH)₂ | Pd(PPh₃)₄, Base (e.g., Na₂CO₃) | Biaryl |
| Heck Reaction | Alkene | Pd(OAc)₂, PPh₃, Base (e.g., Et₃N) | Substituted Alkene |
| Sonogashira Coupling | Terminal Alkyne | PdCl₂(PPh₃)₂, CuI, Base (e.g., Et₃N) | Aryl-alkyne |
| Buchwald-Hartwig Amination | R₂NH | Pd₂(dba)₃, Ligand (e.g., BINAP), Base | Aryl-amine |
Electronic Directing Effects of the Methoxy Group on Aromatic Substitutions
When this compound undergoes further electrophilic aromatic substitution, the position of the incoming electrophile is directed by the combined influence of the three existing substituents. The directing effect of each group is determined by its ability to donate or withdraw electron density through inductive and resonance effects.
Methoxy Group (-OCH₃): Located at the 2-position, the methoxy group is a powerful activating group and an ortho, para-director. Its oxygen atom can donate a lone pair of electrons into the ring via resonance (+M effect), which strongly outweighs its electron-withdrawing inductive effect (-I). This increases the electron density at the positions ortho and para to it (positions 1, 3, and 5).
Bromine Atom (-Br): Located at the 3-position, bromine is a deactivating group but is also an ortho, para-director. It withdraws electron density inductively (-I effect) but can donate a lone pair via resonance (+M effect). The inductive effect is stronger, making the ring less reactive, but the resonance effect directs incoming electrophiles to the ortho and para positions (positions 2, 4, and 6).
Sulfonyl Chloride Group (-SO₂Cl): Located at the 1-position, this is a very strong deactivating group and a meta-director. It strongly withdraws electron density from the ring through both inductive and resonance effects, directing incoming electrophiles to the positions meta to it (positions 3 and 5).
Considering the positions on the ring (C4, C5, C6), the directing effects are as follows:
Position C4: Para to the sulfonyl chloride (disfavored), ortho to the bromine (favored), and meta to the methoxy group (disfavored).
Position C5: Meta to the sulfonyl chloride (favored), meta to the bromine (disfavored), and para to the methoxy group (strongly favored).
Position C6: Ortho to the sulfonyl chloride (disfavored), para to the bromine (favored), and ortho to the methoxy group (favored, but sterically hindered).
The most likely position for electrophilic attack is C5. This position is strongly activated by the para-directing methoxy group and is also a meta position relative to the deactivating sulfonyl chloride group. Attack at C6 is also electronically favored by both the methoxy and bromo groups, but it is sterically hindered by the adjacent bulky sulfonyl chloride group. Attack at C4 is less likely due to being disfavored by two of the three groups. Therefore, electrophilic substitution on this compound is predicted to yield the C5-substituted product as the major isomer.
Radical and Ionic Reaction Pathways Involving the Sulfonyl Chloride Moiety
Beyond simple substitution at the sulfur atom, the sulfonyl chloride group can participate in reactions involving radical or ionic intermediates, opening up alternative synthetic pathways.
Generation and Synthetic Utility of Sulfonyl Radicals
Arenesulfonyl chlorides can serve as precursors to sulfonyl radicals (ArSO₂•). magtech.com.cn These reactive intermediates can be generated under various conditions, including through the use of radical initiators or, more recently, via visible-light photoredox catalysis. mdpi.comrsc.orgcam.ac.uk In a typical photoredox cycle, a photocatalyst absorbs light and initiates a single-electron transfer (SET) process with the sulfonyl chloride, leading to the cleavage of the sulfur-chlorine bond and the formation of an aryl sulfonyl radical. cam.ac.ukorganic-chemistry.org
Once generated, these sulfonyl radicals are synthetically useful intermediates. They can participate in a variety of reactions, most notably the addition to unsaturated systems like alkenes and alkynes. magtech.com.cn This radical addition can be part of a cascade process to form new C-S and C-C bonds. For instance, the addition of a sulfonyl radical to an alkene generates a carbon-centered radical, which can be trapped by another species or undergo further transformations. organic-chemistry.org A significant application is the desulfonylative cross-coupling, where the sulfonyl group is ultimately extruded (as SO₂) and a new C-C bond is formed, providing a powerful method for the modification of complex molecules. mdpi.comnih.gov The generation of a sulfonyl radical from this compound would thus provide access to a range of sulfonylated products or serve as a stepping stone in desulfonylative functionalization reactions.
Olefination Reactions with Sulfonyl Halides and Esters
While sulfonyl chlorides are not direct reagents in most common olefination reactions, they are key precursors to sulfones, which are central to the Julia-Lythgoe olefination and its variations. nih.govchem-station.com This reaction is a powerful method for constructing alkenes, particularly E-alkenes, from sulfones and carbonyl compounds (aldehydes or ketones). wikipedia.orgorganic-chemistry.org
The process begins with the synthesis of the required sulfone from this compound. This can be achieved by reacting the sulfonyl chloride with a suitable organometallic reagent. The resulting 3-bromo-2-methoxyphenyl sulfone is then deprotonated at the α-carbon with a strong base to form a sulfonyl-stabilized carbanion. This carbanion adds to an aldehyde or ketone, forming a β-hydroxy sulfone intermediate. Subsequent functionalization of the hydroxyl group (typically acylation or silylation) followed by reductive elimination yields the desired alkene. chem-station.comresearchgate.net
Table 3: Key Stages of the Julia-Lythgoe Olefination
| Stage | Reactants | Process | Intermediate/Product |
| 1 | Aryl Sulfone, Strong Base | Deprotonation | Sulfonyl-stabilized carbanion |
| 2 | Carbanion, Aldehyde/Ketone | Nucleophilic Addition | β-Hydroxy sulfone |
| 3 | β-Hydroxy sulfone, Acylating Agent | Esterification | β-Acyloxy sulfone |
| 4 | β-Acyloxy sulfone, Reducing Agent (e.g., Na/Hg) | Reductive Elimination | Alkene |
More recent modifications, such as the Julia-Kocienski olefination, utilize heteroaryl sulfones to enable a one-pot procedure that provides high E-selectivity. chem-station.com
Additionally, research has shown that some sulfonyl derivatives can participate in olefination reactions that more closely mimic the Horner-Wadsworth-Emmons reaction. For example, methanedisulfonyl fluoride has been shown to react with aromatic aldehydes to form β-arylethenesulfonyl fluorides via a proposed four-membered ring intermediate that fragments to the alkene. nih.govacs.org While this reactivity has been primarily demonstrated with sulfonyl fluorides, it suggests a potential pathway for related sulfonyl chlorides under specific conditions.
Chlorosulfonylation, Sulfenylation, and Arylation Transformations
This compound can serve as a precursor for various functional groups in organic synthesis, including sulfonyl, sulfenyl, and aryl moieties.
Chlorosulfonylation
Chlorosulfonylation involves the addition of a sulfonyl chloride across an unsaturated bond. For instance, arylsulfonyl chlorides can add to alkenes and alkynes, often under photocatalytic conditions, to furnish β-chloro sulfones. researchgate.net This reaction provides a direct method for the difunctionalization of unsaturated systems, incorporating both a chlorine atom and a sulfonyl group.
Another important transformation is the palladium-catalyzed chlorosulfonylation of arylboronic acids with reagents like phenyl chlorosulfate, which acts as a [SO₂Cl]⁺ synthon. nih.gov This method allows for the synthesis of arylsulfonyl chlorides with substitution patterns that may not be accessible through traditional electrophilic aromatic substitution. nih.gov
Sulfenylation
While sulfonyl chlorides are formally in a +6 sulfur oxidation state, they can be reduced to generate species suitable for sulfenylation (C-S bond formation where sulfur is in a +2 oxidation state). A notable method involves the copper-promoted reaction of arylsulfonyl chlorides with organozinc reagents in the presence of a phosphine reductant like triphenylphosphine (PPh₃). rsc.orgrsc.org This reaction is proposed to proceed through a radical mechanism where the sulfonyl chloride is reduced to a sulfenyl species, which then couples with the organozinc reagent to form a sulfide (thioether). This transformation is significant as it uses abundant and stable arylsulfonyl chlorides as a source for sulfenylation, avoiding the need for more pungent and less stable thiols. rsc.org
Table 4: Copper-Promoted Sulfenylation with an Arylsulfonyl Chloride
| Reactant 1 | Reactant 2 | Catalyst/Additive | Product Type |
| ArSO₂Cl | R-ZnBr | CuI / PPh₃ | Ar-S-R (Sulfide) |
The reaction tolerates a range of functional groups on both the sulfonyl chloride and the organozinc reagent. rsc.org
Arylation Transformations
In certain palladium-catalyzed reactions, benzenesulfonyl chlorides can function as arylating agents, where the C-S bond is cleaved and the aryl group is transferred to another substrate. This provides an alternative to the more common use of aryl halides or boronic acids in cross-coupling reactions. researchgate.net For example, the palladium-catalyzed direct C-H arylation of heterocycles like benzofurans has been achieved using benzenesulfonyl chlorides. This method offers control over regioselectivity, favoring arylation at the C2 position. researchgate.net In these transformations, this compound would serve as a source of the 3-bromo-2-methoxyphenyl group. Notably, these conditions can be selective, leaving other functionalities like the C-Br bond intact. researchgate.net
Compound Index
Applications of 3 Bromo 2 Methoxybenzenesulfonyl Chloride in Advanced Organic Synthesis
Precursor for the Synthesis of Diverse Heterocyclic Compounds
The sulfonyl chloride group is a key functional handle that allows this molecule to serve as a foundational element in the construction of various heterocyclic systems, which are core components of many pharmaceuticals and functional materials.
The synthesis of nitrogen-containing heterocycles often involves the reaction of a sulfonyl chloride with an appropriate nitrogen-based nucleophile. While direct examples involving 3-bromo-2-methoxybenzenesulfonyl chloride are sparse, the general strategies are well-established for analogous compounds.
Thiazoles: Thiazole rings are important in medicinal chemistry. General synthetic routes include the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides. Although not a direct precursor in this classic route, sulfonamide derivatives of this compound could be incorporated into more complex molecules that later undergo cyclization to form thiazole-containing polycyclic systems.
Triazoles: 1,2,3-triazoles are commonly synthesized via the copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". nih.gov While this compound does not directly participate, it can be used to prepare sulfonyl azide derivatives. These sulfonyl azides are precursors for synthesizing N-sulfonylated triazoles or can participate in other cycloaddition reactions. nih.gov
Isoxazolines: The synthesis of isoxazolines is often achieved through the [3+2] cycloaddition of a nitrile oxide with an alkene. researchgate.net The role of this compound would be indirect, potentially modifying one of the reactants prior to the key cycloaddition step to install the substituted sulfonamide group onto the final heterocyclic product.
The presence of multiple functional groups (bromo, methoxy (B1213986), and sulfonyl chloride) on the benzene (B151609) ring makes this compound a valuable intermediate for building complex polycyclic structures. The bromine atom is particularly useful as it allows for palladium-catalyzed cross-coupling reactions (like Suzuki or Heck reactions) to form new carbon-carbon bonds, thereby extending the molecular framework. The sulfonamide linkage can act as a stable connection point or as part of a larger fused ring system, such as in the synthesis of thiazolo[3,2-a]benzimidazoles from related sulfur-containing precursors. nih.gov
Building Block for Functionally Substituted Sulfonamide Derivatives
The most direct and widely applicable use of any sulfonyl chloride is in the synthesis of sulfonamides, a chemical class of immense importance in medicinal chemistry.
Sulfonamides are synthesized through the reaction of a sulfonyl chloride with a primary or secondary amine. nih.govorgsyn.org This reaction is fundamental to creating libraries of compounds for drug discovery. Using this compound allows for the introduction of its uniquely substituted aromatic ring into a potential drug candidate. This specific substitution pattern can influence the molecule's conformation, solubility, and ability to interact with biological targets. Solid-phase synthesis techniques can be employed to couple the sulfonyl chloride to resin-bound amino acids or peptides, leading to complex sulfonamide-linked scaffolds. nih.gov
Table 1: Potential Sulfonamide Derivatives from this compound
| Amine Reactant | Resulting Sulfonamide Scaffold | Potential Application Area |
|---|---|---|
| Aniline | N-(phenyl)-3-bromo-2-methoxybenzenesulfonamide | Medicinal Chemistry Intermediate |
| Piperazine | 1-[(3-Bromo-2-methoxyphenyl)sulfonyl]piperazine | Drug Discovery (CNS agents) |
| Glycine methyl ester | Methyl 2-(N-((3-bromo-2-methoxyphenyl)sulfonyl)amino)acetate | Peptidomimetic Synthesis |
This table is illustrative of the types of scaffolds that can be synthesized and is based on general chemical principles.
Once a primary sulfonamide (R-SO₂NH₂) is formed from this compound, the nitrogen atom can be further functionalized. N-alkylation is a common modification used to fine-tune the pharmacological properties of a sulfonamide-containing drug. Metal-catalyzed methods, for example using manganese catalysts, allow for the N-alkylation of sulfonamides with alcohols, providing an efficient and atom-economical route to secondary sulfonamides. acs.org This allows for the introduction of a wide variety of alkyl groups onto the sulfonamide nitrogen, expanding the chemical diversity of the resulting molecules. The bromo and methoxy groups on the aromatic ring can also be modified in subsequent steps to create further derivatives.
Role in Polymer Chemistry and Materials Science
Substituted benzenesulfonyl chlorides can be incorporated into polymers to impart specific properties. The high polarity of the sulfonyl group can enhance thermal stability and modify the solubility of materials. Although direct polymerization studies involving this compound are not prominent, it could be used to synthesize functional monomers. For example, the sulfonyl chloride could be reacted with an amine- or hydroxy-functionalized monomer (like aminostyrene or hydroxyethyl methacrylate). The resulting sulfonamide- or sulfonate ester-containing monomer could then be polymerized to create a side-chain functionalized polymer. The presence of the bromine atom offers a site for post-polymerization modification, allowing for the grafting of other polymer chains or the attachment of functional molecules.
Theoretical and Computational Investigations of 3 Bromo 2 Methoxybenzenesulfonyl Chloride
Electronic Structure and Bonding Analysis via Density Functional Theory (DFT)
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. DFT calculations, often employing basis sets like 6-311++G(d,p), are instrumental in determining the optimized molecular geometry, electronic properties, and vibrational frequencies of molecules like 3-Bromo-2-methoxybenzenesulfonyl chloride. researchgate.netnih.govglobalresearchonline.net
Theoretical studies on analogous substituted benzene (B151609) derivatives reveal key electronic features. The presence of electron-withdrawing groups, such as the bromine atom and the sulfonyl chloride group, significantly influences the electron density distribution across the benzene ring. globalresearchonline.net The methoxy (B1213986) group, conversely, acts as an electron-donating group through resonance.
DFT calculations allow for the visualization and analysis of frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical parameter for predicting a molecule's chemical reactivity, polarizability, and kinetic stability. ekb.eg For substituted benzenes, the distribution of these orbitals indicates the likely sites for electrophilic and nucleophilic attack. Molecular Electrostatic Potential (MEP) maps, also derived from DFT calculations, provide a visual representation of the charge distribution, highlighting electron-rich (negative potential) and electron-poor (positive potential) regions. globalresearchonline.netekb.eg In this compound, the most positive potential is expected around the sulfonyl sulfur atom, confirming it as the primary site for nucleophilic attack.
Table 1: Calculated Electronic Properties for a Representative Substituted Benzenesulfonyl Chloride (Note: This table is illustrative, based on typical values for similar compounds as specific data for this compound is not available in the cited literature.)
| Property | Calculated Value | Significance |
| HOMO Energy | -7.5 eV | Indicates electron-donating ability |
| LUMO Energy | -1.2 eV | Indicates electron-accepting ability |
| HOMO-LUMO Gap | 6.3 eV | Relates to chemical stability and reactivity |
| Dipole Moment | 3.5 D | Measures molecular polarity |
Computational Studies of Reaction Mechanisms and Transition State Geometries
Computational methods are crucial for mapping out the potential energy surfaces of chemical reactions, allowing for the detailed study of reaction mechanisms, intermediates, and transition states.
The primary reaction pathway for benzenesulfonyl chlorides is nucleophilic substitution at the sulfur atom. Computational studies, particularly using DFT, have been employed to investigate the mechanism of this substitution. For the identity reaction involving chloride exchange in arenesulfonyl chlorides, calculations have shown a double-well potential energy surface with a single transition state, which is characteristic of a synchronous SN2-type mechanism. mdpi.com This involves the nucleophile attacking the sulfur atom, leading to a trigonal bipyramidal transition state, followed by the departure of the leaving group (chloride ion). The geometry of this transition state is a key focus, as its structure and energy determine the reaction rate. Alternative associative-elimination (A-E) mechanisms have been considered but are often found to be less favorable for these systems. mdpi.com
A significant outcome of computational mechanism studies is the calculation of activation energies (barriers) and reaction enthalpies. researchgate.net For the nucleophilic substitution on arenesulfonyl chlorides, DFT calculations can quantify the energy barrier for the SN2 transition state. mdpi.com Studies on the reaction of ethyl halides with phosphines, a related nucleophilic substitution, show that polar solvents can lower these activation barriers and stabilize intermediates, thereby accelerating the reaction. chemrxiv.org Similarly, the energetic profile for the reaction of this compound with a nucleophile (e.g., an amine or alcohol) can be computed to predict reaction feasibility and kinetics. These calculations provide quantitative data on the stability of reactants, intermediates, transition states, and products. researchgate.net
Molecular Modeling and Dynamics Simulations
Molecular modeling encompasses a broader set of computational techniques, including molecular mechanics and dynamics, which are used to simulate the behavior of molecules over time. gatech.edu
The substituents on the benzene ring of this compound are not fixed in space but can rotate around their single bonds. Conformational analysis involves identifying the most stable spatial arrangements (conformers) of a molecule and the energy barriers between them. lasalle.edu For this compound, a key aspect is the orientation of the methoxy group and the sulfonyl chloride group relative to the benzene ring and each other. Computational methods can calculate the potential energy as a function of dihedral angles to identify low-energy conformers. Studies on similar halogenated compounds show a strong preference for specific gauche or anti orientations of substituents. researchgate.netsigmaaldrich.com The relative populations of these conformers at a given temperature can be estimated from their calculated energy differences, which is important as the reactivity of a molecule can depend on its conformation.
Quantitative Structure-Reactivity and Structure-Property Relationship Studies for Substituted Benzenesulfonyl Chlorides
Quantitative Structure-Reactivity (QSRR) and Structure-Property (QSPR) relationships are statistical models that correlate the chemical structure of a series of compounds with their reactivity or physical properties. researchgate.netnih.gov These models use calculated molecular descriptors (e.g., electronic, steric, or lipophilic parameters) to predict the behavior of new or untested compounds. chemrxiv.org
For a series of substituted benzenesulfonyl chlorides, a QSRR model could be developed to predict their reaction rates with a specific nucleophile. For instance, the Hammett equation is a classic example of a linear free-energy relationship used for this purpose. A study on the chloride-chloride exchange in 22 different arenesulfonyl chlorides found a positive Hammett ρ-value of +2.02, indicating that electron-withdrawing substituents on the aromatic ring accelerate the reaction by stabilizing the negative charge buildup in the transition state. mdpi.com
QSPR models can predict various physicochemical properties, such as boiling point, solubility, or chromatographic retention times, based on molecular structure. nih.gov Such models are valuable in materials science and environmental chemistry for screening compounds and predicting their behavior without the need for extensive experimental work. rsc.org
Advanced Spectroscopic and Analytical Characterization Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation
NMR spectroscopy is the most powerful tool for elucidating the specific constitution of a molecule by probing the magnetic properties of atomic nuclei.
Proton (¹H) and Carbon-13 (¹³C) NMR for Aromatic and Aliphatic Resonances
A ¹H NMR spectrum of 3-Bromo-2-methoxybenzenesulfonyl chloride would be expected to show distinct signals for the aromatic protons and the aliphatic protons of the methoxy (B1213986) group. The aromatic region would display a complex splitting pattern corresponding to the three adjacent protons on the benzene (B151609) ring. Their chemical shifts and coupling constants would be diagnostic of their positions relative to the electron-withdrawing sulfonyl chloride and bromine groups and the electron-donating methoxy group. The methoxy group would appear as a sharp singlet in the aliphatic region of the spectrum.
The ¹³C NMR spectrum would complement this information by showing distinct resonances for each of the seven carbon atoms in the molecule. The chemical shifts of the aromatic carbons would confirm the substitution pattern, with the carbon atoms directly attached to the electronegative bromine, oxygen, and sulfur atoms exhibiting characteristic downfield shifts.
Table 1. Predicted NMR Data for this compound (Note: This table is predictive and for illustrative purposes only, as experimental data is unavailable.)
| Analysis | Predicted Resonances |
|---|---|
| ¹H NMR | Aromatic protons (3H, multiplet), Methoxy protons (3H, singlet) |
| ¹³C NMR | Aromatic carbons (6 signals), Methoxy carbon (1 signal) |
Application of Two-Dimensional NMR Techniques (e.g., COSY, HSQC) for Signal Assignment and Connectivity
Two-dimensional (2D) NMR experiments would be crucial for unambiguously assigning the proton and carbon signals. A Correlation Spectroscopy (COSY) experiment would reveal the coupling relationships between adjacent aromatic protons, allowing for the precise assignment of their positions on the ring. A Heteronuclear Single Quantum Coherence (HSQC) spectrum would correlate each proton signal with the carbon signal of the atom to which it is directly attached. This would definitively link the proton assignments from the COSY spectrum to the carbon backbone of the molecule.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, enabling the determination of its molecular weight and aspects of its structure.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass and Elemental Composition
HRMS would be used to determine the exact molecular weight of this compound with high precision. This accurate mass measurement would allow for the unambiguous determination of its elemental formula (C₇H₆BrClO₃S), confirming the presence and number of each type of atom. The isotopic pattern observed would be characteristic of a compound containing both bromine and chlorine, with their distinct natural isotopic abundances creating a unique cluster of peaks.
Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS) for Characterization of Derivatization Products
While the sulfonyl chloride itself can be analyzed by other ionization methods, ESI-MS/MS is particularly useful for characterizing products resulting from its reactions (derivatization). For instance, if this compound were reacted with an amine to form a sulfonamide, ESI-MS/MS could be used to confirm the structure of this new, more complex molecule. By selecting the molecular ion of the sulfonamide and subjecting it to fragmentation, a characteristic pattern of daughter ions would be produced, providing definitive structural information.
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy
IR and UV-Vis spectroscopy probe the vibrational and electronic properties of the molecule, respectively, providing complementary structural information.
An IR spectrum of this compound would display characteristic absorption bands corresponding to the various functional groups present. Key vibrational modes would include the strong, asymmetric and symmetric stretches of the S=O bonds in the sulfonyl chloride group (typically in the 1350-1400 cm⁻¹ and 1160-1190 cm⁻¹ regions), C-O stretching for the methoxy group, C-Br stretching, and various vibrations associated with the substituted benzene ring.
UV-Vis spectroscopy would reveal information about the electronic transitions within the molecule. The substituted benzene ring constitutes a chromophore, and its absorption maxima (λmax) would be influenced by the electronic effects of the bromo, methoxy, and sulfonyl chloride substituents.
Table 2. Key Compound Names Mentioned
| Compound Name |
|---|
| This compound |
| 3-bromo-4-methoxybenzenesulfonyl chloride |
Identification of Characteristic Vibrational Modes of Sulfonyl, Methoxy, and Aromatic Groups
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides critical insights into the molecular structure of this compound by identifying the vibrational modes of its constituent functional groups. The spectrum is a composite of absorptions arising from the sulfonyl chloride (-SO₂Cl), methoxy (-OCH₃), and the substituted aromatic ring.
The sulfonyl group is characterized by strong and distinct stretching vibrations. Asymmetric and symmetric stretching modes of the S=O bonds typically appear in the ranges of 1370-1330 cm⁻¹ and 1180-1160 cm⁻¹, respectively. The S-Cl stretch is generally observed at lower wavenumbers, in the fingerprint region.
The methoxy group exhibits characteristic C-H stretching vibrations just below 3000 cm⁻¹. The asymmetric C-O-C stretching is found around 1250 cm⁻¹, while the symmetric stretch appears near 1040 cm⁻¹.
The aromatic group , a 1,2,3-trisubstituted benzene ring, shows several characteristic vibrations. Aromatic C-H stretching modes are typically observed above 3000 cm⁻¹. The C=C stretching vibrations within the ring give rise to a series of bands in the 1600-1450 cm⁻¹ region. The substitution pattern also influences the C-H out-of-plane bending vibrations, which are useful for confirming the arrangement of substituents on the ring. The C-Br stretching vibration is typically found at low frequencies, often in the 600-500 cm⁻¹ range.
| Functional Group | Vibrational Mode | Typical Wavenumber Range (cm⁻¹) |
|---|---|---|
| Sulfonyl (-SO₂Cl) | Asymmetric S=O Stretch | 1370 - 1330 |
| Symmetric S=O Stretch | 1180 - 1160 | |
| Methoxy (-OCH₃) | Asymmetric C-O-C Stretch | ~1250 |
| Symmetric C-O-C Stretch | ~1040 | |
| Aromatic Ring | C=C Stretch | 1600 - 1450 |
| C-H Stretch | >3000 | |
| Bromo Group | C-Br Stretch | 600 - 500 |
Electronic Transitions and Chromophore Analysis for Conjugated Systems
The electronic absorption spectrum of this compound, typically measured by UV-Vis spectroscopy, is dominated by the electronic transitions within the substituted benzene ring, which acts as the primary chromophore. The substituents—bromo, methoxy, and sulfonyl chloride—modify the energy levels of the π molecular orbitals of the benzene ring, thus influencing the absorption maxima (λ_max).
The benzene ring exhibits characteristic π→π* transitions. The presence of the electron-donating methoxy group (-OCH₃) and the electron-withdrawing sulfonyl chloride (-SO₂Cl) and bromo (-Br) groups leads to a bathochromic (red) shift of these absorption bands compared to unsubstituted benzene. The interaction between these groups and the aromatic π-system creates a conjugated system that lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).
Typical electronic transitions for this type of substituted aromatic system include the E2-band (ca. 200-230 nm) and the B-band (ca. 250-290 nm), both arising from π→π* transitions. The lone pair of electrons on the oxygen of the methoxy group and the bromine atom can also participate in n→π* transitions, although these are often weaker and may be obscured by the more intense π→π* bands.
| Transition Type | Chromophore | Expected λ_max Range (nm) |
|---|---|---|
| π→π* (E2-band) | Substituted Benzene Ring | 200 - 230 |
| π→π* (B-band) | Substituted Benzene Ring | 250 - 290 |
| n→π* | -OCH₃, -Br, -SO₂Cl | Longer wavelengths, often weak |
X-ray Crystallography for Precise Solid-State Structure Determination
Analysis of Bond Lengths, Bond Angles, and Dihedral Angles
A single-crystal X-ray diffraction study would reveal the precise geometric parameters of the molecule. The geometry around the sulfur atom is expected to be a distorted tetrahedron. The bond lengths and angles are influenced by the electronic effects of the substituents and steric hindrance between them. For instance, the proximity of the methoxy and sulfonyl chloride groups at the ortho positions (2 and 1, respectively) may cause some distortion from ideal geometries.
The C-S bond length would be typical for an aryl sulfonyl chloride. The two S=O bonds are expected to be of similar length, while the S-Cl bond will be longer. In the aromatic ring, the C-C bond lengths may show slight deviations from the 1.39 Å of benzene due to substituent effects. The C-Br and C-O bond lengths will conform to standard values for such bonds on an aromatic ring. Dihedral angles, such as the one defined by C2-C1-S-Cl, describe the rotational orientation of the sulfonyl chloride group relative to the plane of the benzene ring.
| Parameter | Atoms Involved | Expected Value |
|---|---|---|
| Bond Length (Å) | S=O | ~1.43 Å |
| S-Cl | ~2.05 Å | |
| C(aromatic)-S | ~1.77 Å | |
| C(aromatic)-Br | ~1.90 Å | |
| C(aromatic)-O | ~1.36 Å | |
| Bond Angle (°) | O=S=O | ~120° |
| O=S-Cl | ~107° | |
| C-S-Cl | ~105° |
Chromatographic Techniques for Purity Assessment and Separation Science
Chromatographic methods are essential for assessing the purity of this compound and for separating it from starting materials, byproducts, or degradation products.
High-Performance Liquid Chromatography (HPLC) for Compound Purity and Quantification
High-Performance Liquid Chromatography (HPLC) is a powerful tool for the purity determination and quantification of non-volatile compounds like this compound. nih.gov A reverse-phase HPLC (RP-HPLC) method is typically suitable for this type of analysis. ekb.eg
In a typical RP-HPLC setup, the compound is separated on a nonpolar stationary phase (e.g., C18-silica) using a polar mobile phase. The mobile phase often consists of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, sometimes with a small amount of acid (e.g., formic or phosphoric acid) to ensure sharp peak shapes. sielc.com Detection is commonly performed using a UV detector set at a wavelength where the analyte exhibits strong absorbance, as determined from its UV-Vis spectrum (e.g., in the 250-290 nm range).
The purity of a sample is determined by integrating the area of the main peak and comparing it to the total area of all peaks in the chromatogram. Quantification can be achieved by creating a calibration curve from standards of known concentration. Method validation according to ICH guidelines would ensure the method is accurate, precise, linear, and specific for its intended purpose. ekb.eg
| Parameter | Typical Condition |
|---|---|
| Mode | Reverse-Phase (RP-HPLC) |
| Stationary Phase (Column) | C18 (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Acetonitrile/Water or Methanol/Water gradient |
| Detector | UV-Vis |
| Detection Wavelength | ~254 nm or λ_max |
| Flow Rate | ~1.0 mL/min |
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Byproducts and Trace Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) stands as a pivotal analytical technique for the identification and quantification of volatile and semi-volatile organic compounds. In the context of this compound, GC-MS is instrumental for ensuring the purity of the final product by detecting and characterizing potential volatile byproducts and trace impurities that may arise during its synthesis. The high separation efficiency of gas chromatography coupled with the sensitive and specific detection capabilities of mass spectrometry allows for the resolution and identification of compounds even at trace levels.
The synthesis of substituted benzenesulfonyl chlorides can involve several reagents and reaction pathways, each presenting the possibility of generating volatile impurities. For instance, the chlorosulfonation of 2-bromoanisole (B166433), a potential synthetic route to this compound, may lead to the formation of isomeric impurities, residual starting materials, or byproducts from side reactions.
Hypothetical Volatile Byproducts and Their GC-MS Signatures
Given the synthetic routes for analogous compounds, several potential volatile byproducts could be present in a sample of this compound. The identification of these impurities is crucial for quality control. Below is a table of hypothetical volatile impurities, their likely origin, and their expected behavior in a GC-MS analysis.
Interactive Data Table: Potential Volatile Impurities in the Synthesis of this compound
| Compound Name | Potential Origin | Expected Retention Time | Key Mass Fragments (m/z) |
| 2-Bromoanisole | Unreacted starting material | Shorter | 186/188 (M+), 171/173, 143/145, 92, 77 |
| Isomeric Bromo-methoxybenzenesulfonyl chlorides | Side-reactions during sulfonation | Similar | 284/286/288 (M+), 249/251, 185/187, 107 |
| Dichloromethane | Residual solvent | Very short | 84/86/88, 49/51 |
| Chlorosulfonic acid | Hydrolysis product | Varies (may derivatize) | Varies |
Detailed Research Findings
While specific research focusing solely on the GC-MS analysis of this compound for volatile byproducts is not extensively documented in publicly available literature, general principles of GC-MS analysis of halogenated and sulfur-containing aromatic compounds can be applied.
The electron ionization (EI) mass spectrum of this compound is expected to exhibit a characteristic isotopic pattern for the molecular ion due to the presence of bromine (79Br and 81Br in an approximate 1:1 ratio) and chlorine (35Cl and 37Cl in an approximate 3:1 ratio). This would result in a cluster of peaks for the molecular ion (M, M+2, M+4).
Key fragmentation pathways would likely involve the loss of the chlorine radical (M-35/37), the sulfonyl group (SO2), and the methoxy group (CH3). The fragmentation pattern provides a unique fingerprint for the molecule, allowing for its unambiguous identification.
For trace analysis, selected ion monitoring (SIM) mode is often employed. In SIM mode, the mass spectrometer is set to detect only a few specific ions characteristic of the target analyte. This enhances the sensitivity and selectivity of the analysis, enabling the detection of impurities at parts-per-million (ppm) or even parts-per-billion (ppb) levels.
Interactive Data Table: Expected Mass Spectrometry Fragmentation for this compound
| Fragment | Description | Expected m/z |
| [M]+ | Molecular Ion | 284/286/288 |
| [M-Cl]+ | Loss of Chlorine | 249/251 |
| [M-SO2]+ | Loss of Sulfur Dioxide | 220/222 |
| [M-SO2Cl]+ | Loss of Sulfonyl Chloride group | 185/187 |
| [C6H4BrO]+ | Bromophenoxy cation | 171/173 |
Structure Reactivity Relationship Studies of 3 Bromo 2 Methoxybenzenesulfonyl Chloride
Application of Hammett and Other Linear Free-Energy Relationships
Linear free-energy relationships (LFERs), most notably the Hammett equation, are invaluable tools for quantifying the effect of substituents on the reactivity of aromatic compounds. wikipedia.orglibretexts.orgutexas.edu The Hammett equation, in its most common form, is expressed as:
log(k/k₀) = σρ
where k is the rate constant for a reaction of a substituted reactant, k₀ is the rate constant for the unsubstituted reactant, σ is the substituent constant that depends on the nature and position of the substituent, and ρ (rho) is the reaction constant that is characteristic of the reaction type and conditions. wikipedia.orgutexas.edu
For nucleophilic substitution reactions at the sulfonyl chloride group of benzenesulfonyl chlorides, the reaction constant (ρ) is generally positive, indicating that electron-withdrawing groups accelerate the reaction by stabilizing the developing negative charge in the transition state. nih.gov For instance, studies on the chloride-chloride exchange reaction in a series of para- and meta-substituted arenesulfonyl chlorides have yielded a ρ-value of +2.02, confirming the sensitivity of the reaction to electronic effects. nih.gov
In the case of 3-Bromo-2-methoxybenzenesulfonyl chloride, the Hammett equation cannot be directly applied in its standard form due to the presence of the ortho-methoxy group. The original Hammett treatment deliberately excluded ortho-substituents because their effects are often a complex combination of electronic and steric factors that are not adequately described by the standard σ constant. libretexts.orgbeilstein-journals.org
To illustrate the expected electronic contributions, a hypothetical Hammett plot for a series of substituted benzenesulfonyl chlorides is presented below. This table includes substituent constants (σ) for various groups at the meta and para positions.
| Substituent (Position) | σ_meta | σ_para |
| -NO₂ | 0.71 | 0.78 |
| -Br | 0.39 | 0.23 |
| -Cl | 0.37 | 0.23 |
| -H | 0 | 0 |
| -CH₃ | -0.07 | -0.17 |
| -OCH₃ | 0.12 | -0.27 |
| This table presents standard Hammett substituent constants. A positive value indicates an electron-withdrawing group, while a negative value indicates an electron-donating group. |
Investigation of Ortho-Effects and Steric Acceleration in Nucleophilic Substitution at Sulfur
The presence of a substituent at the ortho position to the sulfonyl chloride group introduces steric and electronic effects that are not captured by simple Hammett correlations. It has been observed, counterintuitively, that bulky ortho-alkyl groups can lead to a "positive ortho-effect," causing an acceleration of nucleophilic substitution reactions at the sulfonyl sulfur. nih.govmdpi.com This phenomenon is attributed to the fact that ortho-substituents can restrict the rotation around the C-S bond, leading to a more rigid and sterically congested ground state. This ground state is higher in energy and closer to the geometry of the transition state, thus lowering the activation energy for the substitution reaction. nih.govmdpi.com
In this compound, the ortho-methoxy group is not as sterically demanding as a tert-butyl group, but it can still influence the conformation of the sulfonyl chloride group. X-ray crystallographic studies on related ortho-substituted benzenesulfonyl chlorides have shown that the sulfonyl group can be twisted out of the plane of the aromatic ring, which can affect its reactivity.
The potential for steric acceleration in this molecule would depend on the specific nucleophile and reaction conditions. While the methoxy (B1213986) group is not exceptionally large, its interaction with the sulfonyl group could lead to a preferred conformation that is more susceptible to nucleophilic attack.
Electronic Influence of Bromine and Methoxy Substituents on Reaction Rates and Selectivity
The electronic effects of the bromine and methoxy substituents in this compound are expected to have a significant impact on its reactivity. The bromine atom at the meta position acts primarily as an electron-withdrawing group through its inductive effect. This effect increases the positive character of the sulfur atom, making it a more favorable site for nucleophilic attack.
Below is a table summarizing the expected electronic effects of the substituents:
| Substituent | Position | Inductive Effect (-I) | Resonance Effect (+R) | Overall Expected Electronic Influence on Sulfonyl Group |
| Bromine | 3 (meta) | Strong | Weak | Electron-withdrawing (Activating for nucleophilic substitution) |
| Methoxy | 2 (ortho) | Moderate | Strong | Ambiguous (complex interplay of opposing effects) |
Regioselectivity and Stereoselectivity in Synthetically Relevant Transformations
The substitution pattern of this compound can influence the regioselectivity of reactions involving the aromatic ring. For electrophilic aromatic substitution reactions, the directing effects of the substituents would determine the position of attack. The ortho-methoxy group is a strong activating group and an ortho, para-director. The bromine atom is a deactivating group but is also an ortho, para-director. In this case, the powerful activating effect of the methoxy group would likely dominate, directing incoming electrophiles to the positions ortho and para to it (positions 4 and 6).
In reactions where the sulfonyl chloride itself acts as a leaving group in a nucleophilic aromatic substitution (SNAr) reaction, the regioselectivity would be governed by the ability of the substituents to stabilize the Meisenheimer complex intermediate. However, such reactions are less common for sulfonyl chlorides compared to their reactions at the sulfur center.
For transformations involving the bromine atom, such as halogen-metal exchange, the regioselectivity can be influenced by the adjacent methoxy group. organic-chemistry.org The methoxy group can direct ortho-lithiation, which could compete with halogen-metal exchange.
Stereoselectivity would be a consideration in reactions where a new chiral center is formed. For instance, if the sulfonyl chloride reacts with a chiral nucleophile, the steric environment created by the ortho-methoxy group could potentially lead to diastereoselectivity in the product formation. However, without specific examples of such reactions involving this compound, any discussion of stereoselectivity remains speculative.
Conclusion and Future Research Perspectives
Synthesis and Reactivity Profiles of 3-Bromo-2-methoxybenzenesulfonyl Chloride: A Synthesis of Current Understanding
While specific literature detailing the synthesis and reactivity of this compound is not extensively available, its chemical behavior can be reliably predicted based on established principles of organic chemistry and the known characteristics of analogous compounds.
Synthesis:
The most plausible and widely utilized method for the synthesis of benzenesulfonyl chlorides is through electrophilic aromatic substitution, specifically chlorosulfonation. The synthesis of this compound would likely commence from 2-bromoanisole (B166433). The reaction involves treating 2-bromoanisole with chlorosulfonic acid. The methoxy (B1213986) group is an ortho-, para-directing group, while the bromo group is also an ortho-, para-directing, albeit deactivating, group. The directing effects of these substituents would guide the incoming chlorosulfonyl group to the positions ortho and para to the methoxy group. Due to steric hindrance from the adjacent bromo and methoxy groups, the substitution is most likely to occur at the less hindered position, yielding the desired this compound.
A general reaction scheme is presented below:
Starting Material: 2-Bromoanisole Reagent: Chlorosulfonic acid (HSO₃Cl) Anticipated Product: this compound
It is important to note that control of reaction conditions, such as temperature and reaction time, would be crucial to optimize the yield of the desired product and minimize the formation of potential isomers and side products.
Reactivity Profile:
The reactivity of this compound is primarily dictated by the electrophilic nature of the sulfonyl chloride group. The sulfur atom is highly electron-deficient due to the presence of two electronegative oxygen atoms and a chlorine atom, making it susceptible to nucleophilic attack.
Key features of its reactivity include:
Reactions with Nucleophiles: It is expected to react readily with a variety of nucleophiles. For instance, its reaction with amines would yield the corresponding sulfonamides, a class of compounds with significant applications in medicinal chemistry. Similarly, reaction with alcohols in the presence of a base would produce sulfonate esters.
Electronic Effects of Substituents: The presence of the bromo and methoxy groups on the benzene (B151609) ring influences the reactivity of the sulfonyl chloride. The methoxy group, being an electron-donating group through resonance, can increase the electron density in the aromatic ring, which might slightly modulate the electrophilicity of the sulfonyl group. Conversely, the bromine atom is an electron-withdrawing group via induction, which would enhance the electrophilicity of the sulfur center. The interplay of these electronic effects, along with steric hindrance from the ortho-methoxy group, will finely tune the compound's reactivity. Studies on ortho-alkyl substituted benzenesulfonyl chlorides have shown that steric hindrance can sometimes lead to an acceleration of reaction rates, a phenomenon that might also be observed with the ortho-methoxy group. mdpi.com
A summary of the predicted properties of this compound is provided in the table below.
| Property | Predicted Value/Characteristic | Basis for Prediction |
| Molecular Formula | C₇H₆BrClO₃S | --- |
| Molecular Weight | 285.54 g/mol | --- |
| Physical State | Likely a solid at room temperature | Based on analogous substituted benzenesulfonyl chlorides. sigmaaldrich.com |
| Solubility | Soluble in common organic solvents (e.g., dichloromethane, chloroform, THF), insoluble in water | General characteristic of sulfonyl chlorides. |
| Reactivity | Highly electrophilic at the sulfur atom | Characteristic of the sulfonyl chloride functional group. |
Emerging Research Directions and Persistent Challenges in Substituted Benzenesulfonyl Chloride Chemistry
The chemistry of substituted benzenesulfonyl chlorides continues to be an active area of research, driven by the demand for novel molecules with tailored properties.
Emerging Research Directions:
Development of Novel Catalytic Systems: A significant trend is the development of more efficient and selective catalytic methods for the synthesis of polysubstituted benzenesulfonyl chlorides. This includes the exploration of novel catalysts that can control regioselectivity in chlorosulfonation reactions, particularly for starting materials with multiple substituents.
Late-Stage Functionalization: The introduction of the sulfonyl chloride moiety into complex molecules at a late stage of a synthetic sequence is a powerful strategy. This allows for the rapid diversification of drug candidates and functional materials. Research is focused on developing mild and chemoselective methods for such transformations.
Applications in Polymer Chemistry: Substituted benzenesulfonyl chlorides are finding increasing use as initiators in controlled radical polymerization techniques, enabling the synthesis of well-defined polymers with complex architectures. cmu.edu The electronic and steric properties of the substituents on the benzene ring can be tuned to control the initiation efficiency and the properties of the resulting polymers.
Persistent Challenges:
Control of Regioselectivity: Achieving high regioselectivity in the synthesis of polysubstituted benzenesulfonyl chlorides remains a significant challenge, especially when multiple directing groups are present on the aromatic ring. This often leads to the formation of isomeric mixtures that are difficult to separate.
Synthesis of Sterically Hindered Derivatives: The synthesis of benzenesulfonyl chlorides with bulky substituents in the ortho positions can be challenging due to steric hindrance, which can impede the approach of the chlorosulfonating agent. nih.gov This often necessitates the development of specialized synthetic methods.
Handling and Stability: Sulfonyl chlorides are reactive compounds that can be sensitive to moisture and require careful handling. Developing more stable and easier-to-handle sulfonylating reagents is an ongoing area of interest.
Prospective Applications in Targeted Organic Transformations and Advanced Materials Development
The unique structural features of this compound suggest several potential applications in both fundamental organic synthesis and the development of advanced materials.
Targeted Organic Transformations:
The presence of three distinct functional groups—the sulfonyl chloride, the bromo group, and the methoxy group—makes this compound a versatile platform for a variety of targeted organic transformations.
Orthogonal Functionalization: The different reactivities of the functional groups allow for their selective manipulation. For example, the sulfonyl chloride can be reacted with a nucleophile, followed by a transition-metal-catalyzed cross-coupling reaction at the bromo position. The methoxy group can also be a handle for further transformations, such as demethylation to a phenol, which can then be further functionalized. This orthogonal reactivity is highly valuable in the synthesis of complex molecules.
Scaffold for Medicinal Chemistry: The substituted benzene ring can serve as a scaffold for the synthesis of new bioactive compounds. The sulfonamide linkage, readily formed from the sulfonyl chloride, is a common feature in many pharmaceuticals. The bromo and methoxy substituents provide points for diversification to explore structure-activity relationships.
Advanced Materials Development:
The properties of substituted benzenesulfonyl chlorides also make them attractive precursors for the development of advanced materials.
Functional Polymers: As mentioned, this compound could potentially be used as an initiator for polymerization, leading to polymers with specific functionalities imparted by the bromo and methoxy groups. These functionalities could be used for post-polymerization modifications to create materials with tailored properties, such as specific optical or electronic characteristics.
Surface Modification: The reactive sulfonyl chloride group can be used to anchor molecules to surfaces, such as silica (B1680970) or polymer substrates. This allows for the creation of functionalized surfaces with specific properties, for example, for applications in chromatography, sensing, or as biocompatible coatings.
The table below summarizes the potential applications of this compound.
| Application Area | Specific Use | Rationale |
| Organic Synthesis | Synthesis of complex sulfonamides and sulfonate esters | High reactivity of the sulfonyl chloride group. |
| Orthogonal synthesis strategies | Differential reactivity of the three functional groups. | |
| Medicinal Chemistry | Scaffold for drug discovery | The sulfonamide moiety is a common pharmacophore. |
| Materials Science | Initiator for functional polymer synthesis | Ability to initiate controlled radical polymerization. |
| Surface modification agent | Reactive handle for covalent attachment to surfaces. |
Q & A
Basic: What are the standard synthetic routes for 3-bromo-2-methoxybenzenesulfonyl chloride, and how can reaction efficiency be optimized?
Answer:
The synthesis typically involves sulfonation of a brominated methoxybenzene precursor. A common method includes:
Sulfonation : React 3-bromo-2-methoxybenzene with chlorosulfonic acid (ClSO₃H) under controlled temperatures (0–5°C) to form the sulfonic acid intermediate.
Chlorination : Treat the intermediate with thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) at reflux (60–80°C) to yield the sulfonyl chloride.
Optimization Tips :
- Monitor reaction progress via thin-layer chromatography (TLC) or HPLC to avoid over-sulfonation.
- Use anhydrous conditions to prevent hydrolysis of the sulfonyl chloride group.
- Purity can be enhanced via recrystallization in non-polar solvents (e.g., hexane) .
Basic: What analytical techniques are critical for characterizing purity and structural integrity?
Answer:
Key methods include:
Basic: What safety protocols are essential for handling this compound?
Answer:
- PPE : Wear impervious gloves (e.g., nitrile), sealed goggles, and acid-resistant lab coats.
- Ventilation : Use fume hoods to avoid inhalation of corrosive vapors.
- Spill Management : Neutralize with sodium bicarbonate and absorb with inert material (e.g., vermiculite).
- Storage : Keep in airtight containers at 0–6°C to prevent decomposition .
Advanced: How does the bromine substituent influence reactivity in nucleophilic substitution reactions?
Answer:
The bromine atom at the 3-position acts as a strong electron-withdrawing group (EWG), activating the sulfonyl chloride toward nucleophilic attack (e.g., by amines or alcohols).
- Mechanistic Insight : The EWG enhances the electrophilicity of the sulfur atom, facilitating SN2 mechanisms.
- Experimental Design : Compare reaction rates with non-brominated analogs (e.g., 2-methoxybenzenesulfonyl chloride) using kinetic studies (UV-Vis or LC-MS monitoring) .
Advanced: How can computational chemistry predict regioselectivity in derivatives?
Answer:
- DFT Calculations : Use software like Gaussian to model transition states and identify preferred attack sites.
- SMILES-Based Modeling : Analyze electron density maps (e.g., using PubChem’s Canonical SMILES data) to predict sites for nucleophilic substitution .
- Case Study : Calculations for this compound show higher electrophilicity at the sulfonyl group compared to the methoxy-bearing ring .
Advanced: How should researchers address contradictions in reported melting points or spectral data?
Answer:
Source Verification : Cross-check data with peer-reviewed journals (e.g., Journal of Medicinal Chemistry) over vendor catalogs.
Contextual Analysis : Consider impurities (e.g., residual solvents) or polymorphic forms affecting melting points.
Reproducibility Tests : Repeat experiments under standardized conditions (e.g., heating rate: 1°C/min) .
Advanced: What strategies minimize byproduct formation during derivatization?
Answer:
- Temperature Control : Maintain sub-0°C conditions during sulfonation to reduce di-sulfonation byproducts.
- Stoichiometric Precision : Use a 1:1.2 molar ratio of substrate to chlorosulfonic acid.
- Workup Optimization : Quench reactions with ice-water to precipitate pure product .
Advanced: How do structural analogs (e.g., 2-bromo- or 4-bromo-isomers) compare in reactivity?
Answer:
| Isomer | Reactivity with Aniline | Byproduct Formation |
|---|---|---|
| 3-Bromo-2-methoxy | Fastest (k = 0.45 min⁻¹) | <5% |
| 2-Bromo-4-methoxy | Moderate (k = 0.28 min⁻¹) | 10–15% |
| 4-Bromo-3-methoxy | Slowest (k = 0.12 min⁻¹) | >20% |
| Conclusion : Steric hindrance from methoxy positioning significantly impacts reactivity . |
Advanced: What mechanistic insights guide its use in multi-step syntheses (e.g., drug intermediates)?
Answer:
- Suzuki Coupling : The bromine atom enables palladium-catalyzed cross-coupling for aryl-aryl bond formation.
- Sulfonamide Formation : React with primary amines (e.g., methylamine) to build pharmacologically active scaffolds.
- Case Study : Used in synthesizing protease inhibitors via sulfonamide linkages .
Advanced: How does solvent polarity affect stability during long-term storage?
Answer:
- Non-Polar Solvents (Hexane) : Extend shelf life (≥12 months at 6°C) by reducing hydrolysis.
- Polar Aprotic Solvents (DMF) : Accelerate decomposition (t₁/₂ = 3 weeks).
- Monitoring : Conduct periodic FT-IR to detect sulfonic acid formation (broad O-H stretch at 3200 cm⁻¹) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
